molecular formula C15H20N6O2S B5579437 (4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5579437
M. Wt: 348.4 g/mol
InChI Key: SZNCKGRYFPSIFQ-UONOGXRCSA-N
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Description

(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C15H20N6O2S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.13684508 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Elucidation : Research on similar compounds focuses on their synthesis and structural characterization through various analytical techniques. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which involve processes that could be related to the synthesis of the compound , highlighting methods for creating complex molecules and determining their structures using elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Ashraf S. Hassan et al., 2014).

Biological Activities

  • Cytotoxicity Studies : Compounds with structural similarities are investigated for their potential cytotoxic effects against various cancer cell lines. This involves assessing the ability of these compounds to inhibit cell growth, which is crucial for developing new anticancer agents (Ashraf S. Hassan et al., 2014).

  • Antimicrobial and Antihypertensive Activities : The investigation into the antimicrobial and antihypertensive activities of similar compounds is another area of interest. Studies have shown that derivatives of imidazolylpyridazine, for instance, possess significant activity against certain strains of bacteria and can also exhibit hypotensive effects in animal models, suggesting potential applications in treating bacterial infections and hypertension (G. Steiner et al., 1981).

Drug Discovery and Development

  • Target-Specific Modulators : Research on compounds such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective modulators of certain receptors highlights the importance of structural specificity in drug discovery. These studies aim to develop compounds that can selectively interact with specific biological targets, offering therapeutic benefits with fewer side effects (B. Savall et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole rings act by inhibiting the enzyme cytochrome P450 .

Properties

IUPAC Name

(4aS,7aR)-1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-11-12(19-10-18-11)7-20-5-6-21(15-16-3-2-4-17-15)14-9-24(22,23)8-13(14)20/h2-4,10,13-14H,5-9H2,1H3,(H,18,19)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNCKGRYFPSIFQ-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(C3C2CS(=O)(=O)C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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